![molecular formula C28H32ClN7O B13489653 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine moieties. The final steps involve the chlorination and carboxamide formation under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its properties might make it useful in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide stands out due to its complex structure, which combines multiple functional groups in a single molecule
特性
分子式 |
C28H32ClN7O |
|---|---|
分子量 |
518.1 g/mol |
IUPAC名 |
6-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H32ClN7O/c1-6-36-18(3)19(13-30-36)14-35(5)28(37)23-12-27(33-25-8-7-20(29)11-22(23)25)26-10-9-24(17(2)31-26)32-21-15-34(4)16-21/h7-13,21,32H,6,14-16H2,1-5H3 |
InChIキー |
GYCCIEWETQNUJP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NC5CN(C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



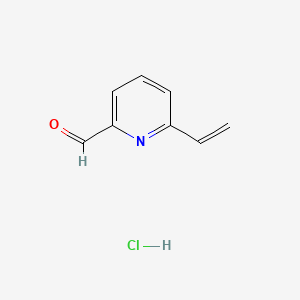
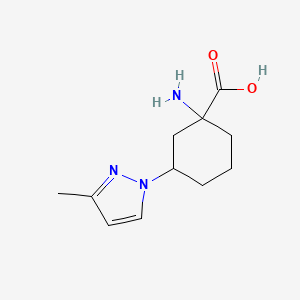


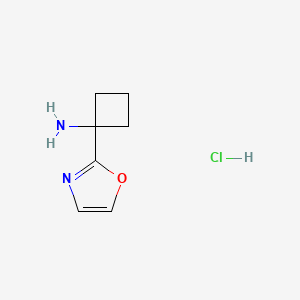
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)
![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
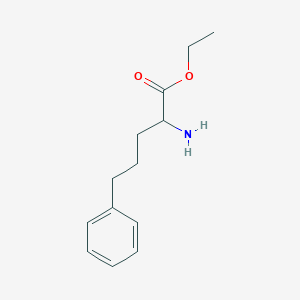
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
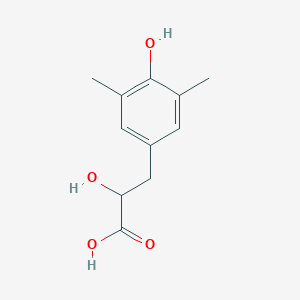
![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
